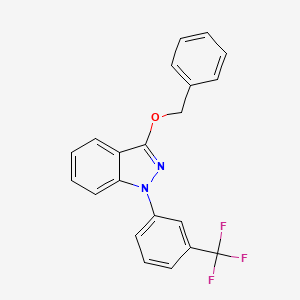
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole is an organic compound that features a benzyloxy group, a trifluoromethyl group, and an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, each with unique properties .
Applications De Recherche Scientifique
3-(Benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism by which 3-(benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-5-(trifluoromethyl)phenylmethanol
- 4-(Benzyloxy)-3-(trifluoromethoxy)phenylmethanol
Uniqueness
Compared to similar compounds, 3-(benzyloxy)-1-[3-(trifluoromethyl)phenyl]-1H-indazole stands out due to its indazole core, which can confer unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets are required .
Propriétés
Numéro CAS |
21486-34-0 |
|---|---|
Formule moléculaire |
C21H15F3N2O |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-9-6-10-17(13-16)26-19-12-5-4-11-18(19)20(25-26)27-14-15-7-2-1-3-8-15/h1-13H,14H2 |
Clé InChI |
IHOLGYBZZCSGBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


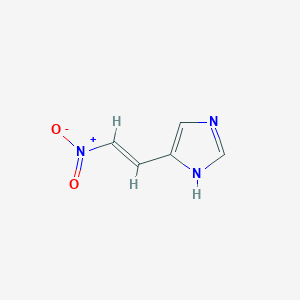
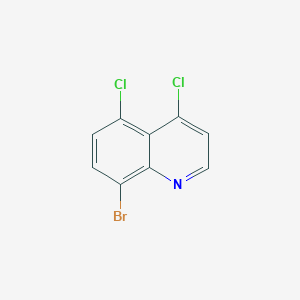
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
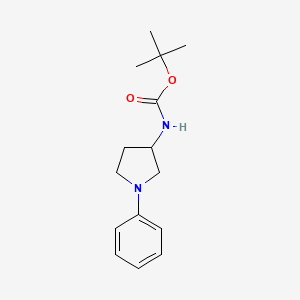
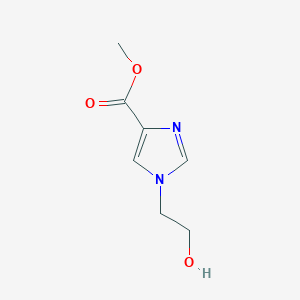
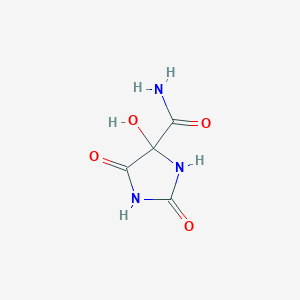
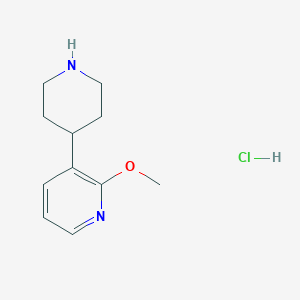
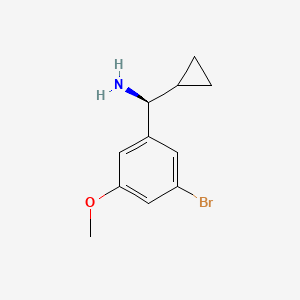
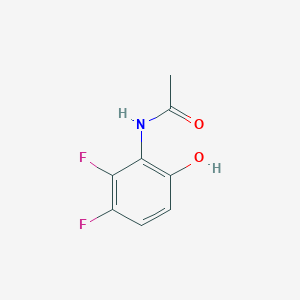
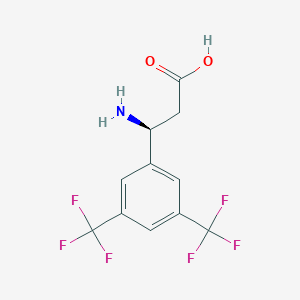
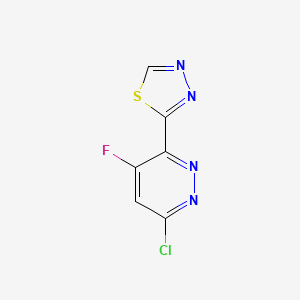
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
